An In-depth Technical Guide to the Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid
This guide provides a comprehensive overview of the synthetic routes to (5-Ethyl-2-methoxyphenyl)boronic acid, a valuable reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and emphasizes the safety and practical considerations essential for successful synthesis.
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] (5-Ethyl-2-methoxyphenyl)boronic acid, with its specific substitution pattern, offers a unique building block for introducing the 5-ethyl-2-methoxyphenyl moiety, potentially influencing the steric and electronic properties of the target molecules.
Strategic Approaches to Synthesis
The synthesis of (5-Ethyl-2-methoxyphenyl)boronic acid can be approached through two primary and robust organometallic strategies: the Grignard reaction and directed ortho-lithiation. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis Pathway Visualization
Caption: Synthetic pathways to (5-Ethyl-2-methoxyphenyl)boronic acid.
Protocol 1: Synthesis via Grignard Reaction
This classic approach involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a boron electrophile.
Step 1: Preparation of 1-Bromo-4-ethyl-2-methoxybenzene
While commercially available from some suppliers[4], the synthesis of this precursor may be necessary. A common method involves the bromination of 4-ethylanisole.
| Parameter | Value |
| Starting Material | 4-Ethylanisole |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH3CN) |
| Reaction Conditions | Room Temperature |
| Typical Yield | Moderate to High |
Experimental Protocol:
-
To a solution of 4-ethylanisole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-ethyl-2-methoxybenzene.
Step 2: Grignard Formation and Borylation
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, place a solution of 1-bromo-4-ethyl-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.
-
Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.
Protocol 2: Synthesis via Directed ortho-Lithiation
This method takes advantage of the methoxy group as a directing metalation group (DMG) to achieve regioselective lithiation.[3][5]
Step 1: Directed ortho-Lithiation and Borylation of 4-Ethylanisole
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
To the flask, add a solution of 4-ethylanisole (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise via syringe or dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Ethyl-2-methoxyphenyl)boronic acid.
Safety Considerations: Handling Pyrophoric Reagents
The use of n-butyllithium necessitates strict adherence to safety protocols due to its pyrophoric nature.
-
Inert Atmosphere: All reactions involving n-butyllithium must be conducted under an inert atmosphere of nitrogen or argon.[6]
-
Anhydrous Conditions: Glassware must be flame-dried, and all solvents must be anhydrous to prevent violent reactions with water.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures.
Purification of (5-Ethyl-2-methoxyphenyl)boronic acid
Crude boronic acids often require purification to remove inorganic salts and byproducts.
-
Recrystallization: This is a common and effective method. The choice of solvent will depend on the polarity of the boronic acid and impurities.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[1]
-
Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their Lewis acidic nature, which can lead to tailing and decomposition.
Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). A doublet for the proton ortho to the boronic acid group, a doublet of doublets for the proton between the ethyl and methoxy groups, and a doublet for the proton ortho to the ethyl group.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm.
-
Ethyl Protons: A quartet for the methylene (-CH₂-) group around δ 2.6-2.8 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.4 ppm.
-
B(OH)₂ Protons: A broad singlet that is D₂O exchangeable.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be downfield, and the carbon bearing the boronic acid group will be broad and may not be observed.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Ethyl Carbons: Signals for the methylene and methyl carbons in the aliphatic region.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z = 180.09.
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the boronic acid group around 3200-3600 cm⁻¹.
-
C-H stretching vibrations from the aromatic and alkyl groups around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.
-
A strong B-O stretching vibration around 1300-1400 cm⁻¹.
Application in Suzuki-Miyaura Cross-Coupling
(5-Ethyl-2-methoxyphenyl)boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl compounds.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 eq), (5-Ethyl-2-methoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
PubChem. 1-Bromo-2-ethyl-4-methoxybenzene. [Link]
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ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
Canadian Science Publishing. Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. [Link]
-
University of Sussex. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]
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Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]
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PubChem. 2-Methoxyphenylboronic acid. [Link]
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Qisong Bio. 5-Ethyl-2-methoxyphenylboronic acid. [Link]
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